molecular formula C15H21NO3 B2893761 tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate CAS No. 197655-12-2

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate

Cat. No.: B2893761
CAS No.: 197655-12-2
M. Wt: 263.337
InChI Key: UOPZJQABGUBAMQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate: is a chemical compound that features a tert-butyl group, a methoxyphenyl group, and a cyclopropyl group

Preparation Methods

The synthesis of tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methoxyphenyl)cyclopropylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

tert-Butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate can be compared with similar compounds such as:

  • tert-Butyl N-[1-(4-methoxyphenyl)ethyl]carbamate
  • tert-Butyl N-[1-(4-methoxyphenyl)propyl]carbamate These compounds share structural similarities but differ in the length and nature of the alkyl chain attached to the carbamate group. The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-15(9-10-15)11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPZJQABGUBAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid (5.00 g, 26.0 mmol), diphenylphosphoryl azide (7.87 g, 28.6 mmol) and triethylamine (3.03 g, 29.9 mmol) in t-BuOH (50 ml) was heated at 100° C. for 24 h. After the solvent was evaporated in vacuo, the residue was diluted with CH2Cl2 -H2O. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined solution was washed with 10% HCl aq., sat. NaHCO3 aq. and brine, dried (MgSO4) and concentrated in vacuo to give crude product (6.86 g) as a pale yellow solid. The crude product was recrystallized from hexane-ethyl acetate to give Compound 6 (4.98 g, 73%) as a white powder solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
73%

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